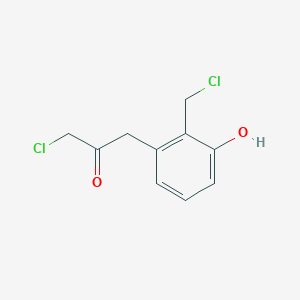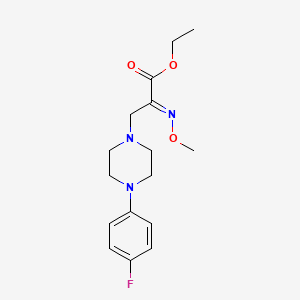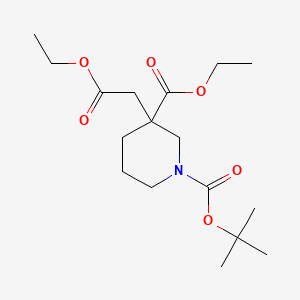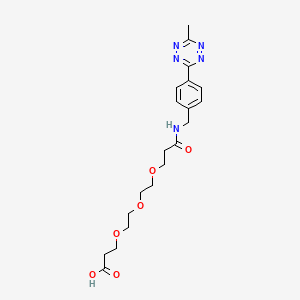
Methyltetrazine-amino-PEG3-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG3-CH2CH2COOH is a compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG3-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.
PEG Linker Attachment: The PEG3 linker is then attached to the methyltetrazine moiety through amide bond formation. This step requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG linker.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced at the end of the PEG linker through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG3-CH2CH2COOH undergoes various chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety is known for its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) derivatives.
Substitution Reactions: The amino group on the PEG linker can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: These reactions may require the use of electrophiles such as alkyl halides or acyl chlorides, along with appropriate bases or catalysts.
Major Products Formed
Bioorthogonal Conjugates: The primary products formed from the IEDDA reaction are bioorthogonal conjugates, which are valuable for imaging and labeling applications.
Substituted Derivatives: Substitution reactions yield various substituted derivatives of this compound, depending on the electrophile used.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG3-CH2CH2COOH has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of Methyltetrazine-amino-PEG3-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine moiety reacts with TCO derivatives through the IEDDA reaction, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications . The PEG linker enhances the solubility and biocompatibility of the compound, while the carboxylic acid group allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG3-amine: Similar to Methyltetrazine-amino-PEG3-CH2CH2COOH but lacks the carboxylic acid group.
Methyltetrazine-amido-PEG3-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a methyltetrazine moiety, a PEG3 linker, and a carboxylic acid group. This combination provides the compound with enhanced solubility, biocompatibility, and the ability to participate in bioorthogonal reactions, making it highly versatile for various scientific applications .
Propriétés
Formule moléculaire |
C20H27N5O6 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28) |
Clé InChI |
HURINZSTZUOZTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


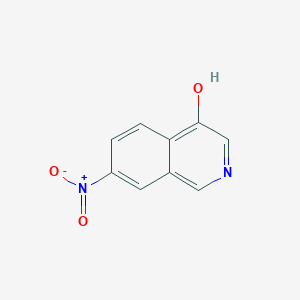
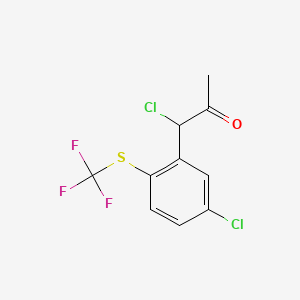
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
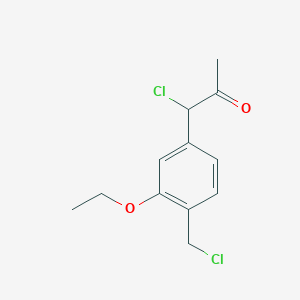


![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
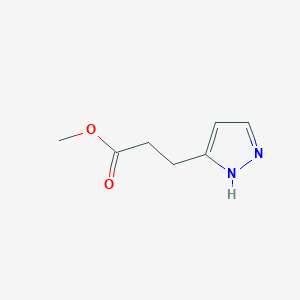
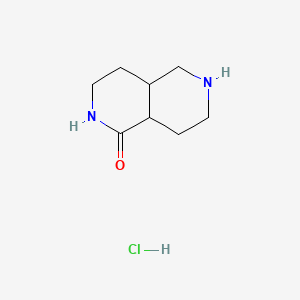
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)

